molecular formula C21H24N2O6 B11480085 Benzyl {3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}carbamate

Benzyl {3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}carbamate

Cat. No.: B11480085
M. Wt: 400.4 g/mol
InChI Key: DLPZSKXWUPRNRR-UHFFFAOYSA-N
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Description

BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE is a complex organic compound with a diverse range of applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a benzyl group, a methoxy group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde . This intermediate is then reacted with benzyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the morpholine ring can be reduced to form alcohols.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 3-methoxy-4-formylphenyl derivatives, while reduction of the carbonyl group can produce morpholine alcohols.

Scientific Research Applications

BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. Additionally, the benzyl and methoxy groups can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition or activation of biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL N-{3-METHOXY-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}CARBAMATE is unique due to the presence of both the benzyl carbamate and morpholine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N2O6

Molecular Weight

400.4 g/mol

IUPAC Name

benzyl N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]carbamate

InChI

InChI=1S/C21H24N2O6/c1-26-19-13-17(22-21(25)29-14-16-5-3-2-4-6-16)7-8-18(19)28-15-20(24)23-9-11-27-12-10-23/h2-8,13H,9-12,14-15H2,1H3,(H,22,25)

InChI Key

DLPZSKXWUPRNRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)OCC2=CC=CC=C2)OCC(=O)N3CCOCC3

Origin of Product

United States

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